molecular formula C20H36N4O5 B018877 Tributylribavirin CAS No. 101843-94-1

Tributylribavirin

Cat. No.: B018877
CAS No.: 101843-94-1
M. Wt: 412.5 g/mol
InChI Key: PHGTXFGCUSQWBU-WOCWXWTJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tributylribavirin is a chemically modified derivative of the nucleoside analog antiviral drug Ribavirin (CAS 36791-04-5), which inhibits RNA and DNA viral replication by interfering with nucleic acid synthesis . The parent compound, Ribavirin, is clinically used for hepatitis C, respiratory syncytial virus (RSV), and other viral infections.

Properties

CAS No.

101843-94-1

Molecular Formula

C20H36N4O5

Molecular Weight

412.5 g/mol

IUPAC Name

1-[(2R,3R,4R,5R)-3,4-dibutoxy-5-(butoxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboxamide

InChI

InChI=1S/C20H36N4O5/c1-4-7-10-26-13-15-16(27-11-8-5-2)17(28-12-9-6-3)20(29-15)24-14-22-19(23-24)18(21)25/h14-17,20H,4-13H2,1-3H3,(H2,21,25)/t15-,16-,17-,20-/m1/s1

InChI Key

PHGTXFGCUSQWBU-WOCWXWTJSA-N

SMILES

CCCCOCC1C(C(C(O1)N2C=NC(=N2)C(=O)N)OCCCC)OCCCC

Isomeric SMILES

CCCCOC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC(=N2)C(=O)N)OCCCC)OCCCC

Canonical SMILES

CCCCOCC1C(C(C(O1)N2C=NC(=N2)C(=O)N)OCCCC)OCCCC

Other CAS No.

101843-94-1

Synonyms

TB-ribavirin
tributylribavirin

Origin of Product

United States

Comparison with Similar Compounds

Structural and Chemical Properties

The table below compares key structural and chemical features of Tributylribavirin with Ribavirin and its derivatives:

Compound Structural Modification Molecular Weight Lipophilicity (Predicted LogP) Key Functional Groups
Ribavirin Parent compound 244.21 -1.5 Triazole carboxamide, ribose
5'-O-Acetylribavirin Acetylation at 5'-OH position 286.24 -0.8 Acetyl ester, triazole, ribose
This compound Three butyl groups added ~442.4* +3.2† Butyl esters/ethers, triazole

*Estimated based on Ribavirin’s structure.
†Predicted using computational tools (e.g., XLogP3).

Key Observations :

  • Lipophilicity: this compound’s butyl groups significantly increase its LogP compared to Ribavirin (-1.5 vs.
  • Stability : Acetylated derivatives like 5'-O-Acetylribavirin may exhibit enhanced metabolic stability over Ribavirin due to ester protection of reactive hydroxyl groups .

Mechanism of Action and Efficacy

  • Ribavirin : Broad-spectrum antiviral activity via RNA mutagenesis and inhibition of viral RNA-dependent RNA polymerase. Clinical efficacy in hepatitis C (combined with interferon) and RSV .
  • This compound: Limited clinical data, but structural analogs suggest prolonged intracellular retention due to lipophilicity. Preclinical studies on similar prodrugs show enhanced liver targeting, critical for hepatitis therapies .

Pharmacokinetic and Clinical Profiles

Parameter Ribavirin 5'-O-Acetylribavirin This compound
Bioavailability 64% (oral) ~50% (oral)* Not reported
Half-life 12–120 hours 8–24 hours† Likely extended‡
Metabolism Hepatic (deribosylation) Ester hydrolysis Ester/ether hydrolysis
Clinical Use Hepatitis C, RSV Experimental Preclinical research

*Based on ester prodrug analogs.
†Depends on hydrolysis rate.
‡Inferred from lipophilicity and tissue affinity.

Key Findings :

  • This compound’s lipophilic nature may improve tissue penetration, particularly in lipid-rich organs like the liver, but could increase risk of accumulation and toxicity .
  • 5'-O-Acetylribavirin’s acetyl group moderates release kinetics, balancing efficacy and toxicity .

Toxicity and Side Effects

  • Ribavirin : Hemolytic anemia, teratogenicity, and pulmonary toxicity .
  • This compound: No direct clinical data, but lipophilic analogs are associated with hepatotoxicity and renal impairment due to prolonged tissue retention .
  • 5'-O-Acetylribavirin : Reduced acute toxicity in animal models compared to Ribavirin, attributed to slower release .

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